molecular formula C23H28N2O5 B088767 Boc-Phe-Phe-OH CAS No. 13122-90-2

Boc-Phe-Phe-OH

Cat. No. B088767
CAS RN: 13122-90-2
M. Wt: 412.5 g/mol
InChI Key: NNOBHAOOLCEJBL-OALUTQOASA-N
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Description

“Boc-Phe-Phe-OH” is also known as “N-(tert-Butoxycarbonyl)-L-phenylalanine” or "Boc-L-phenylalanine" . It is an organic compound with the molecular formula C23H28N2O5 . It is a white crystalline solid that is stable at room temperature and soluble in some organic solvents .


Synthesis Analysis

“Boc-Phe-Phe-OH” is commonly used as a protective group for amino acids in organic synthesis . It is suitable for Boc solid-phase peptide synthesis and C-H Activation . It is also used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of “Boc-Phe-Phe-OH” is 412.48 g/mol . The linear formula is C6H5CH2CH(COOH)NHCOOC(CH3)3 .


Chemical Reactions Analysis

“Boc-Phe-Phe-OH” is used in Boc solid-phase peptide synthesis and C-H Activation . It is also used in peptide synthesis .


Physical And Chemical Properties Analysis

“Boc-Phe-Phe-OH” has a predicted density of 1.194±0.06 g/cm3, a melting point of 72-75 °C, a predicted boiling point of 660.3±55.0 °C, and a flash point of 353.126°C . Its vapor pressure is 0mmHg at 25°C , and it has a refractive index of 1.565 .

Scientific Research Applications

  • Nanostructure Formation and Applications : Boc-Phe-Phe-OH can self-assemble into nanostructures like tubular, vesicular, or fibrillar morphologies. These nanostructures have potential applications in biomaterial chemistry, sensors, and bioelectronics. The self-assembly process is influenced by hydrophobic and hydrogen bonding interactions, and these nanostructures can encapsulate and release fluorescent probes, which can be triggered by external stimuli like pH and temperature (Datta, Tiwari, & Ganesh, 2018).

  • Molecularly Imprinted Polymers (MIPs) : Boc-L-Phe-OH has been used as a template in the creation of MIPs, which are capable of specific sorption and recognition. These materials can distinguish Boc-L-Phe-OH from its analog, Boc-D-Phe-OH, and have implications in selective adsorption processes (Li et al., 2008).

  • Renin Inhibition : Boc-Phe-Phe-OH, as part of a compound (CP-71,362), is a potent inhibitor of rat and dog plasma renin. This indicates its potential use in the study of the renin-angiotensin system, which is important in hypertension research (Kleinman et al., 1994).

  • Peptide Synthesis and Drug Design : Boc-Phe-Phe-OH is also important in the synthesis of peptides and their analogs, which are crucial in drug design and development. For example, its role in the synthesis of endomorphin-1, an effective analgesic, highlights its utility in creating medically relevant compounds (Sun et al., 2011).

  • Chromatographic Applications : Boc-Phe-Phe-OH derivatives have been used in chromatography, specifically in the design of peptide-silica stationary phases for mixed-mode chromatography. This application is relevant for the separation of hydrophobic compounds, polar molecules, and drug molecules (Ray, Takafuji, & Ihara, 2012).

  • Material Science : Boc-Phe-Phe-OH based di-peptide hydrogels exhibit stimuli-responsive behavior, important for the development of functional biomaterials that respond to specific environmental triggers like pH and temperature (Falcone et al., 2019).

Safety And Hazards

When handling “Boc-Phe-Phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The Phe-Phe motif, which “Boc-Phe-Phe-OH” is based on, has gained popularity as a minimalist building block for the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBHAOOLCEJBL-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Phe-Phe-OH

CAS RN

13122-90-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13122-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
D Datta, O Tiwari, KN Ganesh - Nanoscale, 2018 - pubs.rsc.org
… The Boc-Phe-Phe-OH peptide was conjugated with functional ligands through either a triazole ring (tz) or an amide bond (am) at the C-terminus of the peptide. The peptide dileucine (…
Number of citations: 31 pubs.rsc.org
SS Wang - The Journal of Organic Chemistry, 1976 - ACS Publications
3258 J. Org. Chem., Vol. 41, No. 20, 1976 Wang synthesis of I as described8 was allowed to react with Boc-Lys (Z)-OH (1.95 g), pyridine (0.4 ml), and DCC (1.1 g)'in CH2CI2 for 2 h to …
Number of citations: 126 pubs.acs.org
G Wołczański, M Lisowski - Journal of Peptide Science, 2018 - Wiley Online Library
N‐(tert‐butyloxycarbonyl) or N‐(9‐fluorenylmethoxycarbonyl) dipeptides with C‐terminal (Z)‐α,β‐didehydrophenylalanine (∆ Z Phe), (Z)‐α,β‐didehydrotyrosine (∆ Z Tyr), (Z)‐α,β‐…
Number of citations: 9 onlinelibrary.wiley.com
L Adler‐Abramovich, E Gazit - Journal of peptide science: an …, 2008 - Wiley Online Library
… One interesting aspect of the current work was the identification of the two alternating organization states of the Boc-Phe-Phe-OH peptide. We discovered that this peptide could form …
Number of citations: 111 onlinelibrary.wiley.com
SF Martin, MP Dwyer, CL Lynch - Tetrahedron Letters, 1998 - Elsevier
… -D-Phe-Phe-OCH3 were prepared by conventional carbodiimide coupling techniques; 10 hydrolysis of the Cterminal ester group then provided authentic samples of Boc-Phe-Phe-OH …
Number of citations: 52 www.sciencedirect.com
V Sahibbeyli, DB Yildiz, G Papir, Y Dede… - ACS Applied Nano …, 2020 - ACS Publications
… have been observed for Boc-Phe-Phe-OH (Figure 2i–k). The … -OH (Figure 2h), and Boc-Phe-Phe-OH (Figure 2l) films were … -Phe-OH and Boc-Phe-Phe-OH films corresponding to a very …
Number of citations: 5 pubs.acs.org
JK Chang, M Shimizu, SS Wang - The Journal of Organic …, 1976 - ACS Publications
… Reaction of phenylalanine with Boc-Phe-OSu yielded Boc-Phe-Phe-OH, which was treated withTFA and the resulting dipeptide H-Phe-Phe-OH was subsequently acylated with Z-Gly-…
Number of citations: 55 pubs.acs.org
O TIWARI, KN GANESH, D DATTA - 2018 - dr.iiserpune.ac.in
During the last two decades, the molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif has attracted increasing focus due to its unique morphological structure …
Number of citations: 0 dr.iiserpune.ac.in
A Ewenson, R Laufer, J Frey, M Chorev… - European journal of …, 1992 - Elsevier
A series of hydroxamic acid derivatives of peptides related to fragments of substance P (SP) were synthesized. Methyl, ethyl or N-hydroxy-succinimide ester precursors of the desired …
Number of citations: 1 www.sciencedirect.com
J Castillo-León, R Rodriguez-Trujillo, S Gauthier… - Microelectronic …, 2011 - Elsevier
… The traditional synthesis of FF tubes and Boc–Phe–Phe–OH … Boc–Phe–Phe–OH particles were fabricated by dissolving … For the on-chip fabrication of FF and Boc–Phe–Phe–OH …
Number of citations: 24 www.sciencedirect.com

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